lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that combines lithium ions with a triazole derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Purification steps may include crystallization, filtration, and drying under vacuum.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylate group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or carboxylate group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s lithium component is of interest in developing new treatments for mood disorders, leveraging lithium’s known therapeutic effects.
Industry: It is used in materials science for developing new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may influence neurotransmitter systems, such as serotonin and dopamine, contributing to its therapeutic effects in mood disorders. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium component but lacks the triazole ring.
1H-1,2,4-Triazole-5-carboxylic acid: A precursor in the synthesis of the compound, it lacks the lithium ion and the propan-2-yl group.
Lithium citrate: Another lithium salt used in medicine, it differs in its anionic component.
Uniqueness
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the lithium ion and the triazole ring with a propan-2-yl group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications where both lithium’s therapeutic effects and the triazole ring’s versatility are desired.
Properties
IUPAC Name |
lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADOXLQVTFPDCI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C(=NC=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-32-0 |
Source
|
Record name | lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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